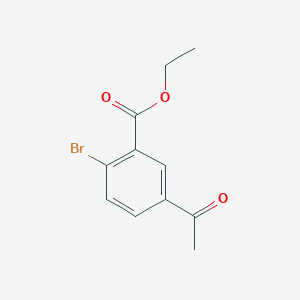

Ethyl 5-acetyl-2-bromobenzoate

Description

Ethyl 5-acetyl-2-bromobenzoate is an aromatic ester featuring a bromine substituent at the 2-position and an acetyl group at the 5-position of the benzene ring, with an ethyl ester moiety. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive halogen and carbonyl functionalities. The ethyl ester group may confer distinct solubility and reactivity compared to methyl analogs, influencing applications in drug design or material science.

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

ethyl 5-acetyl-2-bromobenzoate |

InChI |

InChI=1S/C11H11BrO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3 |

InChI Key |

PWFRAHRJXQBZBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Ethyl Benzoate: The synthesis of Ethyl 5-acetyl-2-bromobenzoate can start with the bromination of ethyl benzoate. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 2-position of the benzene ring.

Acetylation: The next step involves the acetylation of the brominated product. This can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to introduce the acetyl group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product separation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Center

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Thiol Substitution

Reaction with O-phenyl chlorothionoformate in the presence of pyridine and DMAP replaces bromine with a thiol group (Table 1) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| O-phenyl chlorothionoformate | CH₂Cl₂, pyridine, DMAP, rt, 2h | 5-acetyl-2-(phenylthio)benzoate derivative | 88% |

Hydrogenolysis

Bromine can be removed via reductive debromination using (TMS)₃SiH and AIBN in toluene at 90°C, yielding a debrominated acetylbenzoate .

Transformations of the Acetyl Group

The acetyl moiety at the 5-position undergoes typical ketone reactions:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acetyl group to a hydroxymethylene group. Computational studies suggest steric hindrance from the adjacent ester slightly slows this reaction .

Condensation Reactions

The acetyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated derivatives .

Ester Functional Group Reactivity

The ethyl ester undergoes hydrolysis and transesterification:

Acidic Hydrolysis

Concentrated HCl in ethanol/water (1:1) at reflux cleaves the ester to 5-acetyl-2-bromobenzoic acid. Yields exceed 85% after 6 hours .

Enzymatic Transesterification

Lipases (e.g., Candida antarctica) catalyze transesterification with primary alcohols (e.g., methanol) in non-polar solvents .

Multi-Step Reaction Pathways

Ethyl 5-acetyl-2-bromobenzoate serves as a precursor in multi-step syntheses:

Heterocycle Formation

Reacting with hydrazine derivatives forms pyrazole rings via cyclocondensation. For example:

This pathway is critical in pharmaceutical intermediates .

Tandem Substitution-Oxidation

Sequential bromine substitution (e.g., with amines) followed by acetyl oxidation produces amino-substituted carboxylic acid derivatives .

Comparative Reactivity with Analogues

The compound’s reactivity differs from related structures (Table 2) :

| Compound | Bromine Reactivity | Acetyl Reactivity |

|---|---|---|

| Ethyl 2-bromo-5-nitrobenzoate | Faster NAS | No acetyl group |

| Methyl 5-acetyl-2-iodobenzoate | Slower NAS (weaker C-I) | Similar to ethyl ester |

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemistry: Ethyl 5-acetyl-2-bromobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It can also be employed in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-bromobenzoate depends on its specific application. In general, the bromine atom and acetyl group can participate in various chemical reactions, influencing the reactivity and interaction of the compound with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent variations are compared below:

Notes:

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower melting points and higher lipophilicity compared to methyl analogs, enhancing solubility in organic solvents .

- Substituent Effects: The acetyl group at the 5-position increases electrophilicity, facilitating nucleophilic substitution at the bromine site. Methoxy or amino groups alter electronic distribution, reducing reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-acetyl-2-bromobenzoate, and how can reaction conditions be optimized?

- Synthesis Methodology : this compound is typically synthesized via sequential alkylation and bromination. For example, methyl 5-acetyl-2-hydroxybenzoate is alkylated with a propyl group using a base (e.g., K₂CO₃) and a copper catalyst, followed by bromination with Br₂ in the presence of AlCl₃ .

- Optimization Strategies :

- Catalyst Screening : Varying Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) can improve bromination efficiency.

- Temperature Control : Bromination at 273 K minimizes side reactions .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Critical Protocols :

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and flame-retardant lab coats are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine vapors .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the structure of this compound derivatives?

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELXTL or SHELXL) to resolve molecular geometry. For example, the ester group in methyl 5-(2-bromoacetyl)-2-propoxybenzoate exhibits a dihedral angle of 41.65° relative to the aromatic plane .

- Refinement : Employ SHELXL for least-squares refinement, incorporating riding H-atom models and anisotropic displacement parameters .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data of brominated benzoate esters?

- Analytical Approaches :

- Comparative Analysis : Cross-validate NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected bromine signatures .

- Crystallographic Validation : Resolve ambiguities in substituent positions (e.g., bromine vs. chlorine misassignment) via X-ray diffraction .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Computational Tools :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group may activate the benzene ring for further substitution .

- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., dichloromethane vs. THF) .

- Transition State Modeling : Identify energy barriers for bromine displacement reactions using software like Gaussian or ORCA .

Q. What are the key considerations in designing biological activity assays for this compound derivatives?

- Assay Design :

- Target Selection : Prioritize PDE5 inhibition or serotonin receptor antagonism based on structural analogs (e.g., methyl 5-acetyl-2-hydroxybenzoate derivatives with antiulcer activity) .

- Dose-Response Curves : Use IC₅₀/EC₅₀ measurements in enzyme inhibition assays (e.g., fluorogenic substrates for PDE5) .

- Cytotoxicity Screening : Include cell viability assays (e.g., MTT) to rule off-target effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.